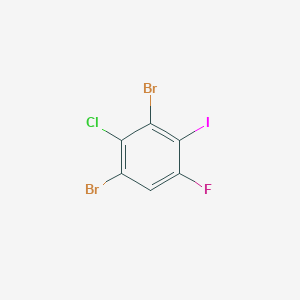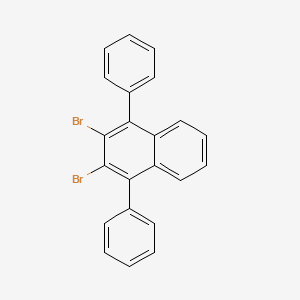
2,3-Dibromo-1,4-diphenylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-1,4-diphenylnaphthalene is an organic compound with the molecular formula C22H14Br2 It is a derivative of naphthalene, characterized by the presence of two bromine atoms and two phenyl groups attached to the naphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1,4-diphenylnaphthalene typically involves the bromination of 1,4-diphenylnaphthalene. One common method is the photobromination process, where molecular bromine is added to a solution of 1,4-diphenylnaphthalene in carbon tetrachloride (CCl4) under irradiation with a 150W projector lamp at temperatures below 10°C . The reaction yields the desired dibromo compound after crystallization from dichloromethane-hexane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of photochemical reactors and efficient bromine handling systems are essential for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-1,4-diphenylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, which can have different functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
2,3-Dibromo-1,4-diphenylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving brominated aromatic compounds and their biological activities.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,3-Dibromo-1,4-diphenylnaphthalene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the naphthalene core. The molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibromonaphthalene: Another brominated naphthalene derivative with different bromine atom positions.
2,3-Dibromo-1,4-naphthoquinone: A compound with a quinone structure instead of phenyl groups.
1,4-Diphenylnaphthalene: The non-brominated precursor of 2,3-Dibromo-1,4-diphenylnaphthalene.
Uniqueness
This compound is unique due to the specific positioning of the bromine atoms and phenyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for targeted synthetic applications and specialized research studies.
Propiedades
Fórmula molecular |
C22H14Br2 |
|---|---|
Peso molecular |
438.2 g/mol |
Nombre IUPAC |
2,3-dibromo-1,4-diphenylnaphthalene |
InChI |
InChI=1S/C22H14Br2/c23-21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22(21)24)16-11-5-2-6-12-16/h1-14H |
Clave InChI |
GWNDTVVOZWNQOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=C(C3=CC=CC=C32)C4=CC=CC=C4)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


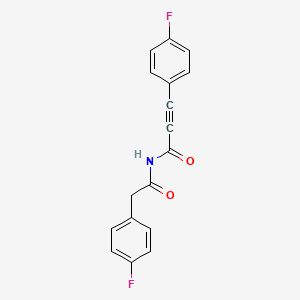
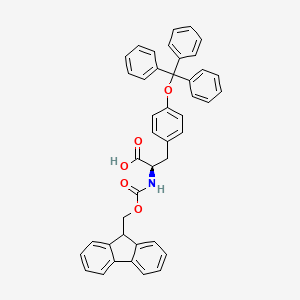
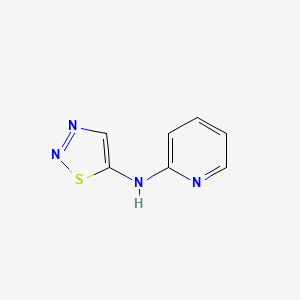
![4,7-Bis(4-methylphenyl)[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile](/img/structure/B13093222.png)
![4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine](/img/structure/B13093228.png)
![2-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093232.png)
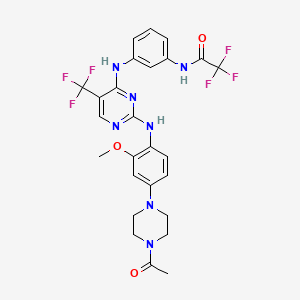
![5,7-Dichloro-1-methylpyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B13093255.png)
![6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13093267.png)
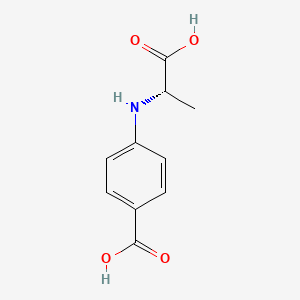
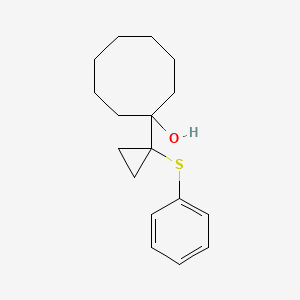
![8-thia-3,11,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B13093294.png)
![5-(methylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(1H)-one](/img/structure/B13093298.png)
